

# 1,3,6-Trichloroisoquinoline chemical structure and IUPAC name

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## Compound of Interest

Compound Name: **1,3,6-Trichloroisoquinoline**

Cat. No.: **B1394205**

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An In-depth Technical Guide to **1,3,6-Trichloroisoquinoline**: Structure, Synthesis, and Application

## Introduction

**1,3,6-Trichloroisoquinoline** is a poly-halogenated heterocyclic compound built upon the isoquinoline scaffold. As a functionalized aromatic system, it serves as a highly valuable and versatile building block in synthetic organic chemistry. The strategic placement of three chlorine atoms at positions 1, 3, and 6 offers distinct reactive sites for further chemical modification. This allows for the systematic construction of complex molecular architectures. For researchers and scientists in drug development, such scaffolds are of paramount interest due to the prevalence of the isoquinoline core in a wide array of biologically active natural products and synthetic pharmaceuticals. This guide provides a comprehensive technical overview of its chemical identity, a plausible synthetic pathway, methods for spectroscopic characterization, and its potential applications in medicinal chemistry.

## Part 1: Molecular Identity and Physicochemical Properties

A thorough understanding of a chemical's fundamental properties is critical for its safe handling, storage, and application in experimental design.

## Chemical Structure and IUPAC Nomenclature

The definitive IUPAC name for this compound is **1,3,6-trichloroisoquinoline**. Its structure consists of a fused benzene and pyridine ring, forming the isoquinoline core, which is substituted with chlorine atoms at the C1, C3, and C6 positions.

Caption: Chemical structure and key identifiers for **1,3,6-trichloroisoquinoline**.

## Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of **1,3,6-trichloroisoquinoline**, which are essential for planning reactions, purification, and storage.

| Property         | Value  | Source  |
|------------------|--|---|
| Molecular Weight | 232.49 g/mol   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance       | White to off-white solid                               | <a href="#">[2]</a>   |
| Melting Point    | 125-129 °C   | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Boiling Point    | 362.6 ± 37.0 °C (Predicted)                            | <a href="#">[2]</a>   |
| Density          | 1.523 ± 0.06 g/cm³ (Predicted)                         | <a href="#">[2]</a>   |
| pKa              | -2.05 ± 0.50 (Predicted)                               | <a href="#">[2]</a>   |
| Storage          | Store at room temperature, sealed in a dry environment | <a href="#">[2]</a>   |

## Safety and Handling

Due to its classification, **1,3,6-trichloroisoquinoline** must be handled with appropriate caution in a well-ventilated chemical fume hood.

| Hazard Information                  | Details   | Source                                  |
|-------------------------------------|---|---|
| Signal Word                         | Danger  | <a href="#">[1]</a>                     |
| Hazard Classifications              | Acute Toxicity 3 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3, Aquatic Chronic 4  | <a href="#">[1]</a>                     |
| Hazard Statements                   | H301: Toxic if swallowed<br>H315: Causes skin irritation<br>H318: Causes serious eye damage<br>H335: May cause respiratory irritation<br>H413: May cause long lasting harmful effects to aquatic life | <a href="#">[1]</a> <a href="#">[4]</a> |
| Personal Protective Equipment (PPE) | Eyeshields, faceshield, chemical-resistant gloves, P2 respirator cartridges   | <a href="#">[1]</a>                     |
| Transport Information               | UN 2811, Hazard Class 6.1, Packing Group III  | <a href="#">[2]</a> <a href="#">[3]</a> |

## Part 2: Proposed Synthesis Pathway

While a direct, published synthesis for **1,3,6-trichloroisoquinoline** is not readily available, a plausible and robust synthetic route can be designed based on well-established transformations in heterocyclic chemistry, such as the Bischler-Napieralski reaction followed by sequential chlorination steps.

## Retrosynthetic Analysis and Strategy

The core isoquinoline structure is commonly assembled via the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a  $\beta$ -phenylethylamide using a dehydrating agent like phosphorus oxychloride ( $\text{POCl}_3$ ). Our strategy, therefore, begins with a commercially available, appropriately substituted phenethylamine. Subsequent aromatization and chlorination steps yield the final product. The choice of starting material, 4-chlorophenethylamine, ensures the C6 chlorine is installed from the outset, simplifying the final functionalization steps.

## Detailed Experimental Protocol

### Step 1: N-formylation of 2-(4-chlorophenyl)ethanamine

- To a stirred solution of 2-(4-chlorophenyl)ethanamine (1.0 eq) in ethyl formate (10-15 eq), add triethylamine (1.2 eq).
- Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the excess ethyl formate and triethylamine under reduced pressure.
- The resulting crude N-[2-(4-chlorophenyl)ethyl]formamide is typically of sufficient purity for the next step.

### Step 2: Bischler-Napieralski Cyclization

- Dissolve the crude N-[2-(4-chlorophenyl)ethyl]formamide (1.0 eq) in anhydrous acetonitrile.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl<sub>3</sub>, 2.0-3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-85 °C) for 2-4 hours.
- Cool the mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to a pH > 9 to precipitate the crude product.
- Extract the product with dichloromethane or ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 6-chloro-3,4-dihydroisoquinoline.

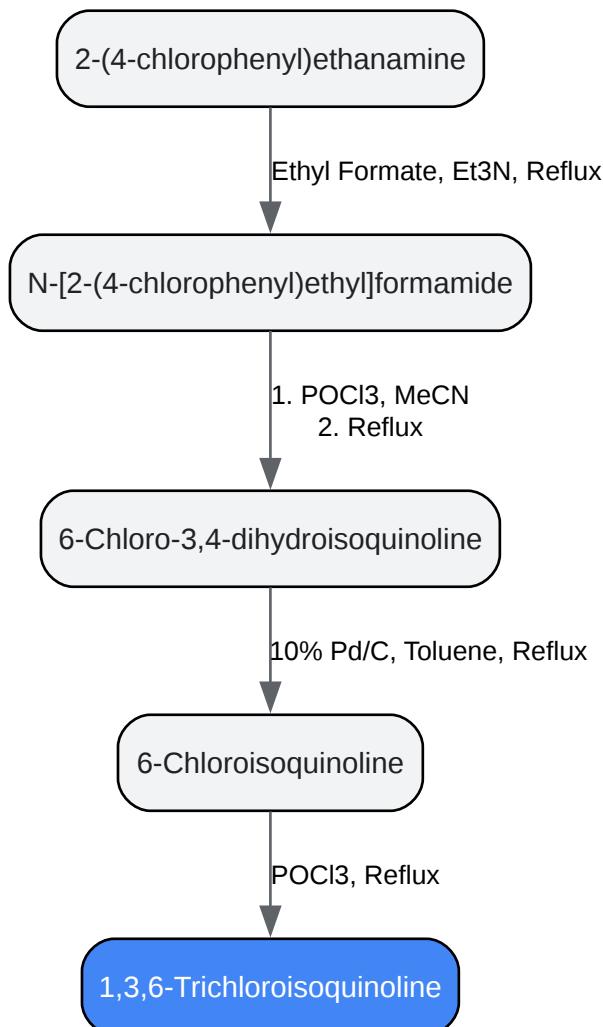
### Step 3: Aromatization to 6-Chloroisoquinoline

- Dissolve the crude 6-chloro-3,4-dihydroisoquinoline (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene.
- Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).
- Heat the mixture to reflux for 12-24 hours until TLC analysis indicates complete conversion.
- Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
- Concentrate the filtrate under reduced pressure to yield crude 6-chloroisoquinoline, which can be purified by column chromatography.

#### Step 4: Dichlorination to **1,3,6-Trichloroisoquinoline**

- Place 6-chloroisoquinoline (1.0 eq) in a flask equipped with a reflux condenser.
- Add an excess of phosphorus oxychloride ( $\text{POCl}_3$ , 5-10 eq). The use of  $\text{POCl}_3$  serves as both the chlorinating agent and the solvent.
- Heat the mixture to reflux (approx. 105-110 °C) for 6-12 hours. The reaction progress should be monitored by TLC or GC-MS.
- After cooling to room temperature, carefully remove the excess  $\text{POCl}_3$  under reduced pressure.
- Cautiously add the residue to crushed ice with vigorous stirring. The solid product will precipitate.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude **1,3,6-trichloroisoquinoline** can be further purified by recrystallization from a suitable solvent like ethanol or hexane.

## Visualization of the Synthetic Workflow



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Caption: Proposed multi-step synthesis pathway for **1,3,6-trichloroisoquinoline**.

## Part 3: Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. While experimental data is not widely published, the expected spectral characteristics can be reliably predicted.

### Predicted Spectroscopic Data

The following data is predicted based on the principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (400 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment | Rationale                                    |
|----------------------------------|--------------|-------------|------------|--|
| ~8.15                            | d            | 1H          | H-5        | Doublet, ortho-coupled to H-6.               |
| ~7.80                            | d            | 1H          | H-8        | Doublet, ortho-coupled to H-7.               |
| ~7.65                            | dd           | 1H          | H-7        | Doublet of doublets, coupled to H-8 and H-6. |

| ~7.50 | s | 1H | H-4 | Singlet, adjacent to two substituted carbons. |

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (100 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Assignment |
|----------------------------------|------------|
| ~152.0                           | C1         |
| ~150.5                           | C3         |
| ~142.0                           | C8a        |
| ~136.0                           | C6         |
| ~131.0                           | C4a        |
| ~130.0                           | C8         |
| ~128.5                           | C5         |
| ~126.0                           | C7         |

| ~122.0 | C4 |

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

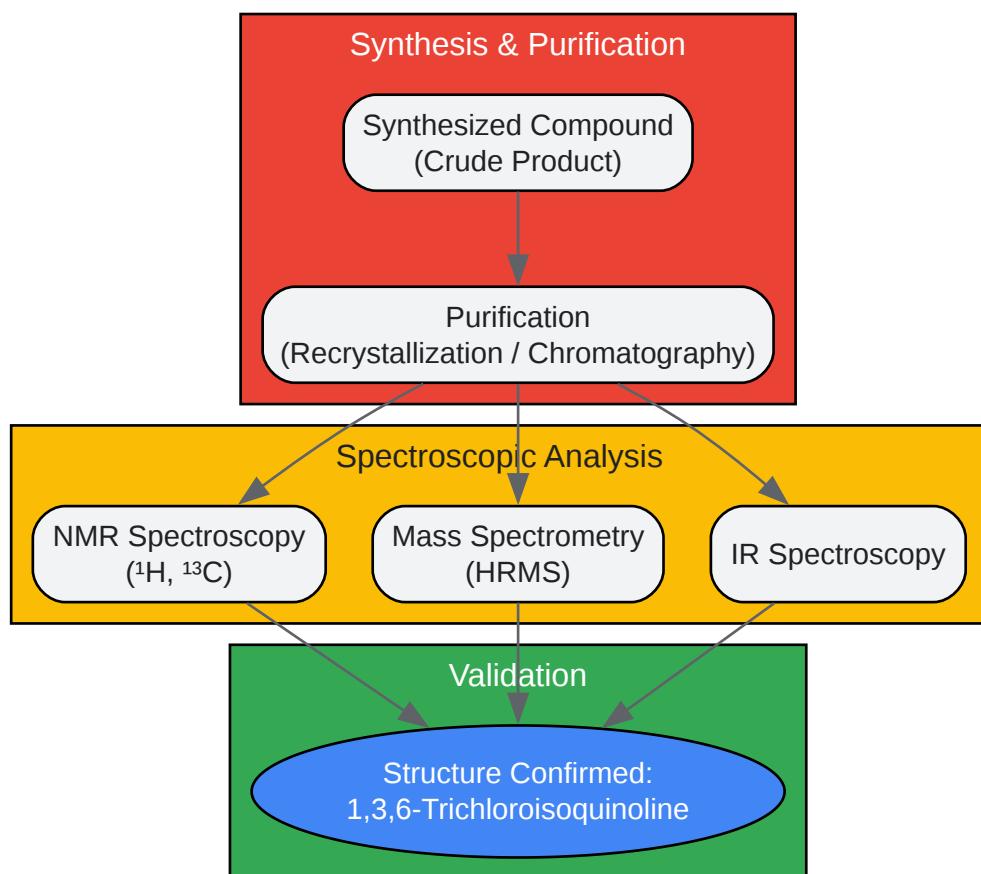
| Technique | Expected Values  | Assignment  |
|-----------|--|---|
| IR (ATR)  | <b>1610-1580 cm<sup>-1</sup></b><br><b>1550-1500 cm<sup>-1</sup></b><br><b>850-750 cm<sup>-1</sup></b> | <b>C=N stretch (ring)</b><br><b>C=C stretch (aromatic)</b><br><b>C-Cl stretch</b> |

| MS (EI) |  $m/z \sim 231, 233, 235$  |  $[M]^+$  molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |

## Standard Protocol for Spectroscopic Analysis

- Sample Preparation: Dissolve 5-10 mg of the purified product in  $\sim 0.6$  mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ) for NMR analysis. For IR, use a small amount of solid sample on an ATR-FTIR spectrometer. For MS, prepare a dilute solution in a volatile solvent like methanol or dichloromethane.
- NMR Spectroscopy: Acquire  $^1H$  and  $^{13}C$  NMR spectra on a 400 MHz or higher spectrometer. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).
- Infrared Spectroscopy: Collect the IR spectrum over a range of  $4000-400\text{ cm}^{-1}$ .
- Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
- Data Analysis: Integrate and analyze all spectra to confirm that the proton and carbon environments, key functional groups, and molecular weight match the target structure of **1,3,6-trichloroisoquinoline**.

## Workflow for Structural Confirmation



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Caption: Workflow for the synthesis, purification, and spectroscopic confirmation.

## Part 4: Reactivity and Applications in Drug Development

The synthetic utility of **1,3,6-trichloroisoquinoline** stems from the distinct reactivity of its three chloro-substituents, making it a powerful scaffold for building molecular diversity.

### Key Chemical Transformations

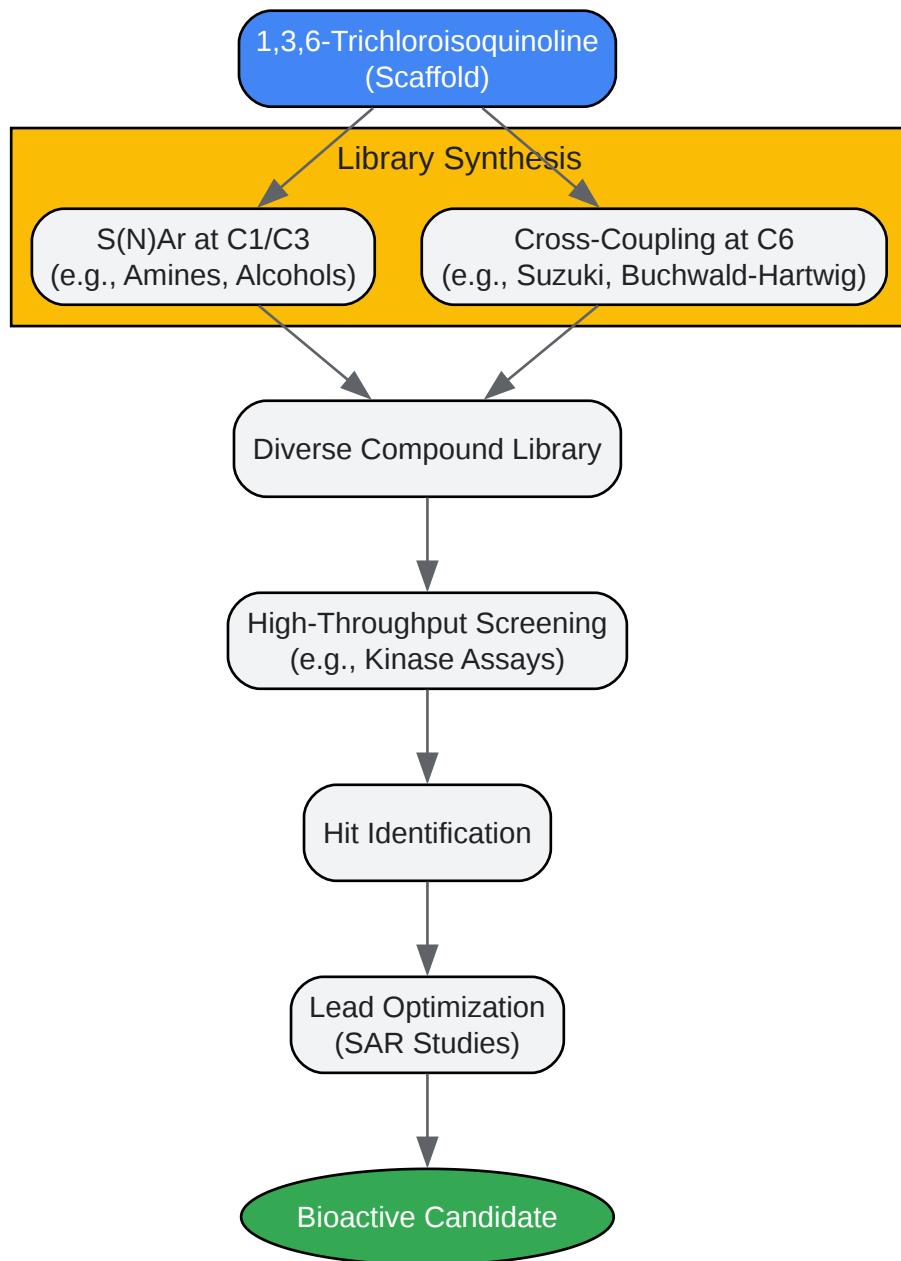
- Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C1 and C3 positions are electron-deficient due to the adjacent ring nitrogen. This makes them highly susceptible to substitution by a wide range of nucleophiles (O-, N-, and S-based). This reaction is a cornerstone for introducing diverse functional groups.

- Palladium-Catalyzed Cross-Coupling: The chlorine at the C6 position on the benzene ring is less activated towards SNAr but is an ideal handle for metal-catalyzed cross-coupling reactions. Suzuki-Miyaura (for C-C bond formation with boronic acids) and Buchwald-Hartwig (for C-N bond formation with amines) reactions can be selectively performed at this site, allowing for the construction of complex biaryl or arylamine structures.

## The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is recognized as a "privileged structure" in medicinal chemistry.<sup>[5][6]</sup> This is due to its ability to present substituents in a well-defined three-dimensional space, enabling interactions with various biological targets. This scaffold is present in numerous FDA-approved drugs and clinical candidates. The functional handles on **1,3,6-trichloroisoquinoline** allow for the systematic exploration of chemical space around this core to optimize binding affinity and selectivity for targets such as protein kinases, which are crucial in oncology research.<sup>[6]</sup>

## Application Workflow: From Building Block to Bioactive Candidate

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Caption: Logical workflow from a chemical building block to a bioactive drug candidate.

## Conclusion

**1,3,6-Trichloroisoquinoline** is a synthetically valuable intermediate characterized by its trifunctionalized isoquinoline core. Its well-defined physicochemical properties and predictable reactivity make it an excellent starting material for the synthesis of complex molecules. The ability to selectively modify the C1, C3, and C6 positions through robust chemical reactions

provides a clear pathway for generating diverse libraries of compounds for screening in drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other therapeutics. The protocols and data presented in this guide offer a foundational framework for researchers to utilize this potent scaffold in their synthetic and medicinal chemistry endeavors.

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